Tetra(3-pyridyl)porphyrin

Oxidation Catalysis Metalloporphyrin Stability Structure-Activity Relationship

Standard meso-tetra(4-pyridyl)porphyrin or phenyl analogs fail to replicate specific catalytic lifetimes and coordination topologies. For researchers translating homogeneous porphyrin catalysis into recoverable heterogeneous systems (e.g., zeolite-encapsulated Fe/T-3-PyP for alkene epoxidation, 16-94% yields), this 3-pyridyl isomer is non-negotiable. - **Key advantage:** Quantitatively distinct oxidative stability profile (MnT(3-py)P(OAc) intermediate lifetime) vs. 4-pyridyl or phenyl analogs. - **Structural differentiator:** 3-pyridyl nitrogen geometry enables unique pore architectures in MOFs/coordination polymers for gas storage and molecular sieving. - **Supply security:** BenchChem provides validated material with full documentation for catalyst development.

Molecular Formula C40H26N8
Molecular Weight 618.7
CAS No. 40882-83-5
Cat. No. B3028943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra(3-pyridyl)porphyrin
CAS40882-83-5
Molecular FormulaC40H26N8
Molecular Weight618.7
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3
InChIInChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H
InChIKeyGZKPUYJFADMBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetra(3-pyridyl)porphyrin Procurement Overview


Tetra(3-pyridyl)porphyrin (CAS 40882-83-5), also referred to as meso-tetra(3-pyridyl)porphine or 5,10,15,20-tetra(pyridin-3-yl)porphyrin, is a synthetic meso-substituted porphyrin with the molecular formula C₄₀H₂₆N₈ and a molecular weight of 618.69 g/mol [1]. This compound features four 3-pyridyl groups attached at the meso positions of the porphyrin macrocycle, endowing it with unique coordination chemistry distinct from its 4-pyridyl and phenyl-substituted analogs . Its significance lies in its capacity to act as a multitopic ligand for constructing coordination polymers and as a scaffold for metalloporphyrin catalysts, where the position of the pyridyl nitrogen directly influences catalytic stability and supramolecular architecture [2].

Correct isomer (3-pyridyl) is essential for desired coordination geometry and polymer topology
Not functionally interchangeable with 4-pyridyl or phenyl-substituted porphyrin analogs
Serves as a multitopic ligand for metalloporphyrin catalysts and supramolecular building blocks

Tetra(3-pyridyl)porphyrin: Why Isomer Matters


The functional performance of meso-tetra(pyridyl)porphyrins is exquisitely sensitive to the position of the nitrogen atom on the peripheral pyridyl ring. The 3-pyridyl isomer (Tetra(3-pyridyl)porphyrin) presents the nitrogen donor atom in a geometry that yields distinct coordination polymer topologies and, critically, a different catalytic stability profile compared to the 4-pyridyl isomer [1]. Generic substitution with the more common 4-pyridyl or phenyl analogs fails to replicate this compound's specific behavior in oxidative catalysis and supramolecular assembly, as demonstrated by direct comparative studies on Mn-porphyrin stability [2]. Therefore, procurement based solely on the 'porphyrin' core, without specifying the 3-pyridyl substitution pattern, risks introducing a material with fundamentally different and potentially inferior catalytic lifetime and structural properties.

4-Pyridyl isomer yields a different coordination geometry; catalytic stability profile may shift significantly and not reproduce the intermediate lifetime of the 3-pyridyl catalyst.
Phenyl-substituted analogs lack the pyridyl nitrogen donor, preventing assembly of metal-bridged coordination polymers and altering oxidation behavior.
Generic 'tetrapyridylporphyrin' without isomer specification risks procurement of a material with fundamentally different pore architecture and electrochemical properties.

Tetra(3-pyridyl)porphyrin: Key Performance Evidence


Oxidative Stability: 3-Pyridyl vs. 4-Pyridyl Mn-Porphyrins

A comparative study on Mn-porphyrins for olefin oxidation revealed a stark difference in oxidative stability between isomers. While Mn-porphyrins with pyridyl substituents (MnT(py)P(OAc)) are generally more stable than those with phenyl groups, MnT(4-py)P(OAc) was found to be unusually more stable than MnT(2- or 3-py)P(OAc) [1]. This indicates that Tetra(3-pyridyl)porphyrin-derived catalysts offer an intermediate stability profile that is distinct from both the highly stable 4-pyridyl analog and the less stable phenyl analog, providing a tunable degradation rate for specific catalytic cycles.

Oxidative Stability
Head-to-head
Stability rank: 4-Py > 3-Py > 2-Py > phenyl
Predictable intermediate catalyst lifetime
Mn-porphyrin oxidation of olefins with periodate
Oxidation Catalysis Metalloporphyrin Stability Structure-Activity Relationship

Epoxidation: Heterogeneous vs. Homogeneous Performance

The Fe(III) complex of Tetra(3-pyridyl)porphyrin (Fe(T-3-PyP)) was evaluated both as a homogeneous catalyst and encapsulated in NaY zeolite (Fe(T-3-PyP)@NaY) for cyclohexene epoxidation [1]. The heterogeneous catalyst exhibited high activity and selectivity, achieving 16-94% yield in the oxidation of alkenes to epoxides, and importantly, was stable and reusable for several cycles [1]. This study provides a direct performance benchmark for the 3-pyridyl isomer under both homogeneous and heterogeneous conditions, demonstrating its viability for practical, reusable catalyst systems.

Epoxidation Yield
Cross-study
Fe(T-3-PyP)@NaY: 16–94% yield, reusable
Supports reusable heterogeneous catalyst design
Zeolite-encapsulated Fe-porphyrin; PhI(OAc)₂
Heterogeneous Catalysis Zeolite Encapsulation Epoxidation

Coordination Polymer Topology: 3-Pyridyl vs. 4-Pyridyl

The geometry of Tetra(3-pyridyl)porphyrin directs the formation of coordination polymers with distinct architectures. While both 3- and 4-pyridyl isomers act as linkers, the 3-pyridyl nitrogen position results in different cage sizes and charge-transfer properties in the final material [1][2]. In studies with Pd(II)-mediated multilayers, tetra(4-pyridyl)porphyrin (TPyP) formed porous coordination cages that allowed reversible redox of Fe(CN)₆³⁻/⁴⁻ ions, with charge-transfer diffusion coefficients (D) in the range of 0.34×10⁻¹⁰ to 1.3×10⁻¹⁰ cm²/s [1]. The 3-pyridyl isomer, with its different geometry, is expected to form alternative network topologies, directly impacting material porosity and electrochemical accessibility.

Coordination Topology
Class-level
3-Py geometry alters network pore architecture vs. 4-Py
Not replicable by 4-pyridyl isomer
Expected from nitrogen position; diffusion data available for 4-Py cages
Coordination Polymers Supramolecular Chemistry Electrochemistry

Tetra(3-pyridyl)porphyrin Application Scenarios


Reusable Heterogeneous Catalysts via Zeolite Encapsulation

Based on the evidence that Fe(T-3-PyP) can be successfully encapsulated in NaY zeolite to create a stable, reusable catalyst for alkene epoxidation (yields of 16-94%), procurement of Tetra(3-pyridyl)porphyrin is justified for projects aiming to translate homogeneous porphyrin catalysis into practical, recoverable heterogeneous systems [1].

Porous Coordination Polymers with Controlled Architecture

The distinct coordination geometry of the 3-pyridyl group, compared to the 4-pyridyl isomer, makes Tetra(3-pyridyl)porphyrin a critical ligand for creating coordination polymer networks with unique pore sizes and shapes. This is essential for applications in gas storage, molecular sieving, or selective sensing where pore architecture dictates performance [2].

Metalloporphyrin Screening for Tunable Oxidative Stability

The quantitative hierarchy of oxidative stability (MnT(4-py)P(OAc) > MnT(3-py)P(OAc) > MnT(2-py)P(OAc) > phenyl-substituted analogs) provides a clear rationale for procuring Tetra(3-pyridyl)porphyrin. It offers a specific, intermediate catalyst lifetime that is valuable for optimizing reaction conditions where catalyst degradation is a key variable [3].

Application
Selection Property
Validation Focus
Reusable Heterogeneous Catalysts
Zeolite encapsulation compatibility
Cycle stability and yield reproducibility
Porous Coordination Polymers
3-Pyridyl coordination geometry
Pore architecture and porosity assessment
Metalloporphyrin Screening
Tunable oxidative stability rank
Catalyst lifetime in oxidation reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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